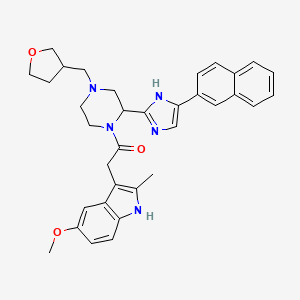

Tuberculosis inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H37N5O3 |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |

InChI Key |

NKRWOMURAOOUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical properties of the tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole currently in clinical development. This document details its mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Chemical Properties

Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1][2] Its unique structure and mechanism of action make it a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance.[1]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol | [3] |

| Molecular Formula | C₁₀H₁₃BClNO₄ | [3][4] |

| Molar Mass | 257.48 g·mol⁻¹ | [3][4] |

| CAS Number | 2131798-12-2 | [3][5] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Rotatable Bonds | 4 | [6] |

| Topological Polar Surface Area | 84.94 Ų | [6] |

| XLogP | -0.61 | [6] |

In Vitro Activity and Selectivity

Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human counterparts.

| Assay | Value | Reference(s) |

| Mtb LeuRS IC₅₀ | 0.20 µM | [2][7] |

| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [2][7] |

| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [2][7] |

| Mtb H37Rv MIC | 0.08 µM | [2][7] |

| Mtb Clinical Isolates MIC₉₀ | 0.1 µM | [8] |

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in Mycobacterium tuberculosis protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1]

The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole and the tRNALeu within the editing site of the LeuRS enzyme.[10] This effectively traps the tRNA, preventing the completion of the aminoacylation process and halting protein synthesis, which ultimately leads to bacterial cell death.

Caption: Mechanism of action of Ganfeborole.

Synthesis of Ganfeborole

The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.[11]

Caption: Simplified workflow for the synthesis of Ganfeborole.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ganfeborole are provided below.

Mtb LeuRS Aminoacylation Assay (IC₅₀ Determination)

This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS. The protocol is a composite representation based on standard aminoacylation assays.[8][12][13]

Materials:

-

Recombinant Mtb LeuRS enzyme

-

[³H]-Leucine (radiolabeled)

-

Total tRNA from E. coli or purified Mtb tRNALeu

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Ganfeborole stock solution in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Ganfeborole in the reaction buffer.

-

In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [³H]-Leucine.

-

Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the aminoacylation reaction by adding a solution of ATP to each well.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding cold TCA.

-

Precipitate the macromolecules (including the charged tRNA) on ice.

-

Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove unincorporated [³H]-Leucine.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each Ganfeborole concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a representative microdilution protocol.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Ganfeborole stock solution in DMSO

-

96-well microtiter plates

-

Resazurin solution (for viability assessment)

Procedure:

-

Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.

-

Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.

-

Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free growth control and a sterile medium control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

-

The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink.

Early Bactericidal Activity (EBA) Assay

The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a new anti-tuberculosis drug during the initial days of treatment.[6][9]

Study Design:

-

A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.

-

Patients are randomized to receive different oral doses of Ganfeborole or the standard of care for 14 days.

Procedure:

-

Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during the 14-day treatment period.

-

Process the sputum samples to liquefy and decontaminate them.

-

Prepare serial dilutions of the processed sputum.

-

Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) on the plates from each time point.

-

The primary endpoint is the rate of change in log₁₀ CFU per milliliter of sputum per day over the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.

Conclusion

Ganfeborole (GSK3036656) represents a significant advancement in the search for novel anti-tuberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and high selectivity offer the potential for a new and effective component in future tuberculosis treatment regimens. The data and protocols presented in this guide provide a comprehensive overview of its chemical and biological characteristics, serving as a valuable resource for the scientific community dedicated to combating tuberculosis.

References

- 1. librarysearch.colby.edu [librarysearch.colby.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gsk.com [gsk.com]

- 5. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Early Bactericidal Activity, Safety and Tolerability of GSK3036656 in Subjects With Drug-sensitive Pulmonary Tuberculosis [meddatax.com]

- 8. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]

- 10. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assays for monitoring tRNA aminoacylation and aminoacyl-tRNA hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: Initial Biochemical Assays for Tuberculosis Inhibitor 1 Activity

For: Researchers, Scientists, and Drug Development Professionals Regarding: Core Methodologies for Early-Stage Evaluation of a Novel Tuberculosis Inhibitor

This document outlines a structured approach to the initial biochemical and whole-cell characterization of a hypothetical novel compound, "Tuberculosis Inhibitor 1" (TB-I1). The following sections detail the experimental workflows, screening protocols, and data interpretation necessary to establish the preliminary efficacy and mechanism of action for a new anti-tubercular candidate.

Drug Discovery Workflow Overview

The identification and validation of a new tuberculosis inhibitor typically follow a hierarchical screening cascade. This process begins with broad, high-throughput phenotypic screens to identify compounds with whole-cell activity and progresses to more specific target-based assays to elucidate the mechanism of action.[1][2][3] Biochemical assays are crucial in this workflow to confirm that a compound engages a specific molecular target, a step that is often a bottleneck in drug discovery.[3]

subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Phase 2: Hit Confirmation & Prioritization"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

subgraph "cluster_2" { label="Phase 3: Mechanism of Action"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

C -> D [lhead="cluster_1"]; F -> G [lhead="cluster_2"]; F -> H [lhead="cluster_2"]; }

Figure 1: A generalized workflow for tuberculosis drug discovery.Primary Whole-Cell Activity Assessment

The initial step is to determine if TB-I1 can inhibit the growth of Mycobacterium tuberculosis (Mtb) in a liquid culture.[4][5][6] The Microplate Alamar Blue Assay (MABA) is a widely used, robust, and low-cost method for this purpose.[7][8][9]

Table 1: Whole-Cell Activity of TB-I1 against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) µM | Cytotoxicity (IC50) in HepG2 cells (µM) | Selectivity Index (SI = IC50/MIC) |

| TB-I1 | 1.5 | >100 | >66.7 |

| Isoniazid | 0.2 | >200 | >1000 |

| Rifampicin | 0.1 | 150 | 1500 |

Data is representative. The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with 10% ADC into each well of a 96-well microplate.[10] Create a serial two-fold dilution of TB-I1 directly in the plate.

-

Inoculation: Add 100 µL of a mid-log phase M. tuberculosis H37Rv culture (adjusted to an OD600 of ~0.02) to each well.[10] Include wells with no drug (growth control) and no bacteria (sterility control).

-

Incubation: Seal the plates and incubate at 37°C for 7 days.[9][10]

-

Assay Development: Add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well.[8] Re-incubate for 24 hours.

-

Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability.[9] The MIC is defined as the lowest drug concentration that prevents this color change.[9]

Target-Based Biochemical Assays

After confirming whole-cell activity, target-based assays are employed to identify the specific enzyme or pathway disrupted by the inhibitor.[1][11][12] Many successful anti-tubercular agents target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][14] The enoyl-acyl carrier protein reductase (InhA) is a key, validated enzyme in this pathway and the primary target of the frontline drug isoniazid.[13][15]

InhA Enzymatic Inhibition Assay

This assay measures the ability of TB-I1 to directly inhibit the enzymatic activity of purified InhA by monitoring the oxidation of its co-factor, NADH.

Table 2: In Vitro Enzymatic Inhibition Data for TB-I1

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| TB-I1 | InhA | 0.85 | Competitive |

| Triclosan (Control) | InhA | 0.20 | Non-competitive |

| Isoniazid-NAD adduct | InhA | 0.001 | Irreversible |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is representative.

Experimental Protocol: Spectrophotometric InhA Assay

-

Reagents: Prepare a reaction buffer containing Tris-HCl (pH 8.0), purified recombinant Mtb InhA enzyme, and NADH.

-

Reaction Initiation: The assay is performed in a 96-well plate. Add varying concentrations of TB-I1 (dissolved in DMSO) to the wells. The final DMSO concentration should not exceed 1%.[13]

-

Incubation: Add the InhA enzyme and NADH to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of reaction is calculated from the linear phase of the absorbance curve.

-

Data Analysis: Calculate the percent inhibition for each concentration of TB-I1 relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

subgraph "cluster_FASII" { label="FAS-II Pathway (Mycolic Acid Synthesis)"; bgcolor="#FFFFFF";

}

subgraph "cluster_Inhibition" { label="Mechanism of Inhibition"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TB_I1" [label="TB-Inhibitor 1"]; "TB_I1" -> "InhA" [label=" Binds & Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } }

Figure 2: Inhibition of the InhA enzyme by TB-Inhibitor 1.Orthogonal Assay: MurE Ligase Activity

To ensure TB-I1 is specific to the mycolic acid pathway and not a promiscuous inhibitor, its activity should be tested against an unrelated but essential enzyme, such as one from the peptidoglycan synthesis pathway. The Mur ligases (MurC-MurF) are excellent candidates as they are essential for cell wall integrity and absent in mammals.[16][17][18] The MurE ligase, which adds meso-diaminopimelic acid (m-DAP) to the peptidoglycan precursor, can be used for this purpose.[19][20]

Table 3: Selectivity Profile of TB-I1

| Compound | Target Enzyme | IC50 (µM) |

| TB-I1 | MurE Ligase | >100 (Inactive) |

| D-Cycloserine (Control) | Mur Ligases | 50 |

Data is representative and demonstrates the selective activity of TB-I1.

Experimental Protocol: MurE Ligase Assay

-

Principle: The activity of ATP-dependent ligases like MurE can be measured by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[19]

-

Reaction Mixture: Combine purified recombinant Mtb MurE enzyme, its substrate UDP-MurNAc-L-Ala-D-Glu (UAG), the amino acid meso-diaminopimelic acid (m-DAP), ATP, and MgCl2 in a suitable buffer (e.g., Bis-Tris-propane-HCl, pH 8.5).[20]

-

Inhibitor Addition: Add varying concentrations of TB-I1 to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.[16]

-

Phosphate Detection: Stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.

-

Measurement: Read the absorbance at ~620-650 nm. The amount of phosphate released is proportional to enzyme activity.

-

Analysis: Calculate IC50 values as described for the InhA assay. A high IC50 value indicates a lack of inhibition.

Conclusion and Next Steps

The initial data for the hypothetical "this compound" are promising. The compound demonstrates potent whole-cell activity against M. tuberculosis with a favorable selectivity index, suggesting low host cell toxicity. Biochemical assays indicate that TB-I1 acts as a selective inhibitor of the InhA enzyme, a critical component of the mycolic acid synthesis pathway. The lack of activity against the MurE ligase provides evidence for target specificity.

Subsequent steps in the development of TB-I1 would involve generating and sequencing resistant mutants to confirm InhA as the in-cell target, conducting further structure-activity relationship (SAR) studies to optimize potency, and evaluating the compound's pharmacokinetic properties and in vivo efficacy in animal models of tuberculosis.

References

- 1. Navigating tuberculosis drug discovery with target-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]

- 4. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents | MDPI [mdpi.com]

- 18. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATP-dependent MurE ligase in Mycobacterium tuberculosis: biochemical and structural characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Essential residues for the enzyme activity of ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Insights into InhA, a Key Target for Tuberculosis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallographic studies of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with various inhibitors. InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway and a primary target for antitubercular drugs. Understanding the structural basis of inhibitor binding is paramount for the development of new and effective therapeutics against tuberculosis. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes the workflows involved in determining these vital structures.

I. Quantitative Crystallographic Data

The following tables summarize the crystallographic data for InhA in complex with selected inhibitors. The data has been compiled from the RCSB Protein Data Bank (PDB).

Table 1: Crystallographic Data for InhA-Inhibitor Complexes

| PDB ID | Inhibitor Name | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Unit Cell Dimensions (Å, °) |

| 2X22 [1] | PT70 (5-Hexyl-2-(2-methylphenoxy)phenol) | 2.10 | 0.172 | 0.216 | P 1 21 1 | a=84.3, b=88.4, c=91.2, α=90, β=112.9, γ=90 |

| 4TZK [2][3] | 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | 1.62 | 0.137 | 0.151 | P 1 21 1 | a=84.2, b=88.3, c=91.0, α=90, β=112.8, γ=90 |

| 4TZT [4] | N-(3-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 1.86 | 0.140 | 0.168 | P 1 21 1 | a=84.3, b=88.4, c=91.1, α=90, β=112.9, γ=90 |

Table 2: Data Collection and Refinement Statistics

| PDB ID | Data Collection | Refinement |

| Wavelength (Å) | No. of Reflections | |

| 2X22 [1] | 0.979 | 69242 |

| 4TZK [2][3] | 1.000 | 141589 |

| 4TZT [4] | 1.000 | 98213 |

II. Experimental Protocols

This section outlines the generalized protocols for the expression, purification, crystallization, and X-ray diffraction analysis of the InhA-inhibitor complexes. These protocols are synthesized from various cited research articles.

A. Protein Expression and Purification of M. tuberculosis InhA

-

Gene Cloning and Vector Construction : The inhA gene (Rv1484) from M. tuberculosis H37Rv is cloned into an appropriate expression vector, such as pET series vectors, often with an N-terminal or C-terminal polyhistidine tag to facilitate purification.

-

Protein Expression : The expression vector is transformed into a suitable Escherichia coli expression strain, like BL21(DE3)[1].

-

Cultures are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis :

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10% glycerol, and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

-

Purification :

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged InhA is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

InhA is eluted using a buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

For further purification and to remove the His-tag (if a cleavage site is engineered), size-exclusion chromatography (gel filtration) is often employed. The protein is buffer-exchanged into a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

B. Crystallization of the InhA-Inhibitor Complex

-

Complex Formation : Purified InhA protein (typically at a concentration of 5-10 mg/mL) is incubated with the inhibitor and the cofactor NADH. The molar ratio of protein:NADH:inhibitor is often optimized, with a typical excess of the small molecules (e.g., 1:5:10)[5]. The mixture is incubated on ice for a period ranging from 30 minutes to several hours to ensure complex formation.

-

Crystallization Screening : The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization.

-

A small volume (e.g., 1-2 µL) of the InhA-NADH-inhibitor complex is mixed with an equal volume of a reservoir solution.

-

This drop is equilibrated against a larger volume of the reservoir solution.

-

Initial crystallization conditions are identified by screening a wide range of commercial crystallization screens.

-

-

Crystal Optimization : Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, salt concentration, temperature) are optimized to obtain diffraction-quality crystals. For example, crystals of the InhA-PT70 complex were grown using a reservoir solution containing 12-16% (w/v) polyethylene glycol 4000, 100 mM ADA pH 6.8, and 100-250 mM ammonium acetate[5].

C. X-ray Data Collection and Processing

-

Crystal Mounting and Cryo-protection :

-

A single crystal is carefully mounted in a nylon loop.

-

To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution. This solution usually consists of the reservoir solution supplemented with a cryoprotectant like glycerol, ethylene glycol, or PEG 400.

-

The crystal is then flash-cooled in liquid nitrogen.

-

-

X-ray Diffraction Data Collection :

-

Data is collected at a synchrotron beamline, which provides a high-intensity, tunable X-ray source.

-

The crystal is placed in the X-ray beam and rotated. A series of diffraction images are recorded on a detector as the crystal rotates.

-

The data collection strategy (e.g., oscillation range, exposure time, total rotation) is optimized to obtain a complete dataset with good resolution and signal-to-noise ratio.

-

-

Data Processing :

-

The raw diffraction images are processed using software packages like MOSFLM, XDS, or HKL2000.

-

Indexing : The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice of the crystal.

-

Integration : The intensity of each reflection is measured.

-

Scaling and Merging : Data from multiple images are scaled and merged to produce a final set of unique reflections with their corresponding intensities and error estimates. The quality of the data is assessed by statistics such as Rmerge and I/σ(I).

-

III. Visualizations

The following diagrams illustrate the key workflows in the X-ray crystallography of an InhA-inhibitor complex.

Caption: Experimental workflow for InhA-inhibitor complex structure determination.

Caption: Simplified pathway of InhA function and inhibition.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. 4TZK: Crystal structure of Mycobacterium tuberculosis enoyl reductase (INHA) complexed WITH 1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE [ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Efficacy of Amidinourea AU 8918 Against Drug-Resistant Tuberculosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly drug-resistant strains, remains a significant global health threat, necessitating the development of novel therapeutics with new mechanisms of action. This whitepaper details the efficacy, mechanism of action, and experimental evaluation of Amidinourea (AU) 8918, a promising inhibitor of Mycobacterium tuberculosis (Mtb). AU 8918 targets the essential enzyme phosphopantetheinyl transferase (PptT), a key player in the biosynthesis of crucial cellular lipids and virulence factors. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism and relevant experimental workflows. While extensive data on AU 8918's activity against a broad panel of drug-resistant Mtb strains is not yet publicly available, its novel mechanism and potent activity against drug-susceptible Mtb position it as a critical lead compound for further development in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

Introduction to Amidinourea AU 8918

Amidinourea AU 8918 is a novel small molecule inhibitor of Mycobacterium tuberculosis. It was identified through phenotypic screening and subsequent studies have elucidated its specific mechanism of action, which is the inhibition of the essential enzyme phosphopantetheinyl transferase (PptT). PptT plays a crucial role in the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential for the synthesis of mycolic acids, complex lipids, and siderophores that are vital for the survival and virulence of Mtb. By targeting PptT, AU 8918 presents a novel mechanism of action that is distinct from current first- and second-line anti-TB drugs, suggesting a low probability of cross-resistance.

Mechanism of Action: Inhibition of PptT

The primary molecular target of AU 8918 is the enzyme phosphopantetheinyl transferase (PptT). PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on carrier protein domains of fatty acid synthases, polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). This post-translational modification is essential for the activation of these enzymatic systems.

AU 8918 acts as a competitive inhibitor of PptT, binding to the active site and preventing the transfer of the Ppant arm to its carrier protein substrates. This inhibition disrupts the biosynthesis of critical components of the mycobacterial cell wall, including mycolic acids, and other virulence factors, ultimately leading to bacterial death. The bactericidal activity of AU 8918 has been demonstrated to be dose- and time-dependent against the virulent Mtb strain H37Rv.[1]

Below is a diagram illustrating the PptT signaling pathway and the inhibitory action of AU 8918.

Figure 1. PptT signaling pathway and inhibition by AU 8918.

Quantitative Efficacy Data

The in vitro efficacy of Amidinourea AU 8918 and its analogues has been primarily evaluated against the drug-susceptible M. tuberculosis H37Rv strain. While reports indicate activity against drug-resistant strains, comprehensive quantitative data in the form of a comparative Minimum Inhibitory Concentration (MIC) table against a panel of MDR and XDR strains is not yet available in the public domain. The available data for the H37Rv strain is summarized below.

| Compound | PptT Inhibition IC50 (µM) (BpsA Assay) | PptT Inhibition IC50 (µM) (FP Assay) | Mtb H37Rv MIC90 (µM) |

| AU 8918 | 2.3 | 0.23 | 3.1 |

Data sourced from: Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Amidinourea AU 8918.

PptT Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the PptT-catalyzed transfer of a fluorescently labeled Coenzyme A (CoA) analogue to an acyl carrier protein (ACP).

Materials:

-

PptT enzyme

-

Fluorescently labeled CoA (e.g., Rhodamine-CoA)

-

Acyl Carrier Protein (e.g., N-terminal ACP domain of Mtb polyketide synthase 13)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Test compounds dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add 1 µL of the compound solution to each well.

-

Add 10 µL of a solution containing PptT enzyme and the ACP to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 10 µL of a solution containing the fluorescently labeled CoA.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 2. Experimental workflow for the Fluorescence Polarization assay.

Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv or drug-resistant clinical isolates)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Test compounds dissolved in DMSO

-

Sterile 96-well flat-bottom plates

-

Alamar Blue reagent

-

Spectrophotometric or fluorometric plate reader

Procedure:

-

Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

-

Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the Mtb inoculum to each well, including drug-free growth control wells.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

Early-Stage Preclinical Development of a Novel Tuberculosis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics with new mechanisms of action. This technical guide outlines the core preclinical development stages for a promising new class of tuberculosis inhibitors, using a representative lead compound, "Tuberculosis Inhibitor 1," to illustrate the process. This guide will detail the essential in vitro and in vivo studies, present key data in a structured format, and provide standardized experimental protocols.

Target Identification and Lead Optimization

The initial phase of development focuses on identifying a novel molecular target essential for Mtb survival and validating a lead compound that effectively modulates this target. For our representative "this compound," the target is a key enzyme in a vital biosynthetic pathway of Mtb.

Mechanism of Action

"this compound" is a potent, selective inhibitor of a crucial enzyme in the Mtb amino acid biosynthesis pathway.[1][2] This targeted approach aims to minimize off-target effects and reduce the likelihood of cross-resistance with existing anti-tubercular agents. Other novel inhibitors in early-stage development target different pathways, such as mycolic acid biosynthesis, DNA gyrase, and ATP synthase, highlighting the diverse strategies being employed to combat tuberculosis.[3][4][5]

In Vitro Efficacy Assessment

A series of in vitro assays are conducted to determine the potency and spectrum of activity of "this compound."

Quantitative In Vitro Activity

The following table summarizes the key in vitro efficacy data for "this compound" and other representative novel inhibitors.

| Inhibitor | Target | IC50 | MIC (H37Rv) | MIC (MDR Strains) | Reference |

| DRILS-1398 | M.tb chorismate mutase | 3.0 ± 0.2 μM | 4 µg/mL | 4 µg/mL | [1][2] |

| AU 8918 | Phosphopantetheinyl Transferase (PptT) | 2.3 μM | Not Reported | Not Reported | [6][7] |

| OTB-658 | Ribosomal 50S subunit | Not Applicable | 0.125-0.25 µg/mL | 0.125-0.5 µg/mL | [8] |

| AW-26 | M.tb Topoisomerase I | 7.0 µM | Not Reported | Not Reported | [9] |

| Transitmycin | DNA intercalator, RecA, MetAP | Not Reported | 6.25 µg/mL | 10 µg/mL | [10] |

Experimental Protocols

-

Bacterial Strains: M. tuberculosis H37Rv (ATCC 27294) and a panel of clinical MDR strains are used.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Procedure:

-

A twofold serial dilution of the inhibitor is prepared in a 96-well microplate.

-

A mid-log phase culture of Mtb is diluted to a final concentration of 1 x 10^5 CFU/mL and added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the inhibitor that prevents visible bacterial growth.

-

-

Cell Line: THP-1 human monocytic cell line.

-

Infection: Differentiated THP-1 macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:10.

-

Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of the inhibitor.

-

Assessment: After 3-4 days of incubation, the macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates. The number of colony-forming units (CFUs) is counted after 3-4 weeks of incubation at 37°C.

In Vivo Efficacy and Safety

Animal models are crucial for evaluating the in vivo efficacy and safety profile of a new TB inhibitor. Murine models are the most commonly used for initial preclinical assessments.

In Vivo Efficacy in a Murine Model of Tuberculosis

The following table summarizes the in vivo efficacy of "this compound" in an acute mouse model.

| Inhibitor | Animal Model | Dose | Route | Treatment Duration | Reduction in Lung CFU | Reduction in Spleen CFU | Reference |

| DRILS-1398 | BALB/c Mice | 100 mg/kg | Oral | 28 days | Significant reduction | Significant reduction | [1][2] |

| Compound 1 | BALB/c Mice | 100 mg/kg (BID) | Oral | 3 weeks | Comparable to Isoniazid | Not Reported | [11] |

| OTB-658 | BALB/c Mice | 100 mg/kg | Oral | 4 weeks | Significant reduction | Slight inhibition | [8] |

Preliminary Safety and Pharmacokinetics

| Inhibitor | Animal Model | NOAEL * | Key PK Parameters | Reference |

| DRILS-1398 | Mice | 500 mg/kg/day | Favorable pharmacokinetics, moderate in vitro stability | [1][2] |

| Transitmycin | Mice, Rats, Guinea Pigs | 0.001 mg/kg | 0.005 mg/kg is toxic | [10] |

*No-Observed-Adverse-Effect Level

Experimental Protocols

-

Animals: 6-8 week old female BALB/c mice.

-

Infection: Mice are infected via aerosol exposure with M. tuberculosis H37Rv to achieve a bacterial load of 50-100 CFUs in the lungs.

-

Treatment: Treatment is initiated 2-4 weeks post-infection. The inhibitor is administered daily via oral gavage for 4-8 weeks. A control group receives the vehicle, and a positive control group receives a standard anti-TB drug like isoniazid.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).

-

Animals: Healthy mice or rats.

-

Procedure: The inhibitor is administered once daily via the intended clinical route (e.g., oral gavage) at escalating doses for 7 consecutive days.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

-

Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected for histopathological examination.

Visualizing the Preclinical Workflow and Pathways

Preclinical Development Workflow

Caption: A generalized workflow for the early-stage preclinical development of a novel tuberculosis inhibitor.

Simplified Signaling Pathway of Inhibition

References

- 1. Early preclinical development of Mycobacterium tuberculosis amino acid biosynthesis pathway inhibitor DRILS-1398 as a potential anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 1 against Mycobacterium tuberculosis H37Rv

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for novel antimicrobial agents. A critical step in the preclinical evaluation of any new potential anti-tubercular drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is fundamental for assessing the in vitro potency of a compound and guiding further drug development efforts.

The H37Rv strain of Mycobacterium tuberculosis is the standard, virulent laboratory strain used for primary screening of anti-tubercular compounds. This document provides a detailed protocol for determining the MIC of a novel compound, "Tuberculosis Inhibitor 1," against M. tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA).[1][2][3][4] The MABA is a colorimetric method that is rapid, low-cost, and suitable for high-throughput screening, making it an ideal choice for drug discovery applications.[1][3][5] The assay utilizes the redox indicator Alamar blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells, providing a clear visual endpoint for determining bacterial growth inhibition.[1][2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) Protocol

This protocol details the steps for determining the MIC of this compound against the H37Rv strain.

1.1. Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)

-

Glycerol

-

Tween 80

-

This compound (experimental compound)

-

Isoniazid (INH) or Rifampicin (RIF) (positive control drug)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile Deionized Water

-

Alamar Blue Reagent

-

Sterile 96-well, round-bottom microplates with lids

-

Sterile 1.5 mL and 15 mL conical tubes

-

Biosafety Cabinet (Class II or III)

-

Incubator (37°C)

-

Microplate reader (optional, for fluorometric reading)

-

Vortex mixer

1.2. Preparation of Media and Cultures

-

Complete 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

-

H37Rv Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in complete 7H9 broth at 37°C until it reaches the mid-log phase of growth (typically an OD₆₀₀ of 0.4-0.8).[6]

-

Allow the culture to settle for 5-10 minutes to sediment large clumps.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using complete 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.[7][8]

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:50 in complete 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.[9]

-

1.3. Preparation of Compound and Control Dilutions

-

Stock Solutions: Prepare a 2 mg/mL stock solution of this compound in DMSO. Prepare a 1 mg/mL stock solution of Isoniazid in sterile deionized water.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds directly in the 96-well plate.

1.4. Assay Procedure

-

Plate Setup:

-

Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.[1]

-

Add 100 µL of complete 7H9 broth to all wells that will be used for the assay (e.g., rows B-G, columns 2-11).

-

-

Compound Addition:

-

Add 100 µL of the highest concentration of this compound to the first well of a row (e.g., B2).

-

Perform a 1:1 serial dilution by transferring 100 µL from well B2 to B3, mixing, and continuing this process across the row to well B10. Discard the final 100 µL from well B10. This will create a concentration range (e.g., from 100 µg/mL down to 0.195 µg/mL).

-

Repeat this process for the control drug (Isoniazid) in a separate row (e.g., row C).

-

Designate wells for controls:

-

Growth Control (GC): Wells containing 100 µL of broth and 100 µL of inoculum, with no drug (e.g., B11).

-

Sterility Control (SC): Wells containing 200 µL of broth only, with no inoculum or drug.

-

-

-

Inoculation: Add 100 µL of the final H37Rv inoculum (prepared in step 1.2) to all test and growth control wells. The final volume in these wells will be 200 µL.

-

Incubation: Seal the plate with its lid and place it in a secondary container (e.g., a sealed plastic bag). Incubate at 37°C for 5-7 days.[1]

-

Addition of Alamar Blue:

-

After the initial incubation, add 30 µL of Alamar Blue reagent mixture (1 part Alamar Blue, 1 part 10% Tween 80) to one growth control well.[2]

-

Re-incubate the plate for 24 hours.

-

-

Reading Results:

-

If the growth control well turns from blue to pink, add 30 µL of the Alamar Blue reagent mixture to all remaining wells.

-

Incubate for an additional 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2] A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

-

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. The table below provides a template for summarizing the quantitative data obtained from the MABA.

| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |

| This compound | 6.25 | 3.125 | 6.25 | 5.21 |

| Isoniazid (Control) | 0.1 | 0.1 | 0.05 | 0.08 |

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following diagrams, created using Graphviz, illustrate the experimental workflow for the MABA protocol and a hypothetical signaling pathway that could be targeted by an anti-tubercular inhibitor.

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Caption: Hypothetical mechanism of this compound targeting the mycolic acid pathway.

References

- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Microplate nitrate reductase assay versus Alamar Blue assay for MIC determination of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Development and Optimization of Chromosomally-Integrated Fluorescent Mycobacterium tuberculosis Reporter Constructs [frontiersin.org]

- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

Application Note & Protocol: In Vitro Inhibition Assay of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and anti-infective drug discovery.

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] A crucial strategy in anti-TB drug discovery is the targeting of essential enzymes in Mtb's metabolic pathways.[2][3]

One of the most clinically validated targets is the enoyl-acyl carrier protein reductase, InhA.[4] This NADH-dependent enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][5] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to cell lysis.[5] InhA is the primary target of the frontline anti-TB drug isoniazid (INH), which, as a prodrug, requires activation by the mycobacterial catalase-peroxidase KatG to form an adduct that inhibits the enzyme.[4][6] Direct inhibitors of InhA that do not require metabolic activation are of significant interest as they may be effective against INH-resistant strains with mutations in katG.[4]

This document provides a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of a test compound, designated here as "Tuberculosis Inhibitor 1" (TB-Inhibitor-1), against purified Mtb InhA.

Assay Principle

The InhA enzyme catalyzes the reduction of a long-chain enoyl-acyl carrier protein (enoyl-ACP) substrate using NADH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5] An inhibitor of InhA will slow down this reaction rate. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

InhA Catalytic Reaction & Inhibition Pathway

Caption: InhA enzymatic reaction and mechanism of direct inhibition.

Materials and Reagents

Enzyme and Substrates:

-

Purified recombinant M. tuberculosis InhA enzyme[5]

-

2-trans-octenoyl-Coenzyme A (Substrate)[5]

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Cofactor)

Buffers and Solutions:

-

Assay Buffer: 30 mM PIPES, pH 6.8[5]

-

Enzyme Dilution Buffer: Assay buffer with 0.1% (w/v) Bovine Serum Albumin (BSA)

-

Inhibitor Dilution Solvent: 100% Dimethyl sulfoxide (DMSO)

-

Positive Control Inhibitor: e.g., NITD-916 (a known 4-hydroxy-2-pyridone direct InhA inhibitor)[4]

-

Test Compound: this compound (TB-Inhibitor-1)

Equipment:

-

UV-transparent 96-well microplates

-

Microplate reader with spectrophotometric capabilities at 340 nm

-

Multichannel pipettes

-

Serological pipettes

-

Incubator or temperature-controlled plate reader (37°C)

-

Reagent reservoirs

-

Sterile, nuclease-free microtubes and conical tubes

Experimental Protocols

Preparation of Reagents

-

Assay Buffer (30 mM PIPES, pH 6.8): Prepare a stock solution of PIPES buffer. Adjust the pH to 6.8 using NaOH or HCl. Filter sterilize and store at 4°C.

-

Substrate Stock (10 mM 2-trans-octenoyl-CoA): Dissolve the substrate in purified water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cofactor Stock (10 mM NADH): Dissolve NADH in assay buffer. Prepare this solution fresh on the day of the experiment due to its instability.

-

Inhibitor Stocks (10 mM): Dissolve TB-Inhibitor-1 and the positive control inhibitor (e.g., NITD-916) in 100% DMSO to create 10 mM stock solutions. Store at -20°C.

-

Enzyme Stock: The concentration of the purified InhA stock should be determined using a protein concentration assay (e.g., Bradford or BCA). Store in aliquots at -80°C.

Assay Workflow Diagram

Caption: Step-by-step workflow for the InhA enzyme inhibition assay.

InhA Inhibition Assay Procedure

This protocol is for a final assay volume of 100 µL per well in a 96-well plate. All experiments should be performed in triplicate.

-

Inhibitor Plating:

-

Perform a serial dilution of the 10 mM inhibitor stocks (TB-Inhibitor-1 and positive control) in 100% DMSO to create a range of concentrations.

-

Add 1 µL of each inhibitor dilution to the corresponding wells of the 96-well plate.

-

For control wells, add 1 µL of 100% DMSO:

-

100% Activity Control (Negative Control): No inhibitor.

-

0% Activity Control (Blank): No enzyme (add enzyme dilution buffer instead in step 2).

-

-

-

Enzyme and Cofactor Addition:

-

Prepare a 2X enzyme/cofactor mix in assay buffer containing InhA (final concentration ~25 nM) and NADH (final concentration 200 µM).

-

Add 50 µL of this mix to each well (except the blank wells).

-

For blank wells, add 50 µL of a mix containing only NADH in assay buffer.

-

The final DMSO concentration in the assay will be 1%.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 5-10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation:

-

Prepare a 2X substrate solution of 2-trans-octenoyl-CoA (final concentration 200 µM) in assay buffer.

-

Initiate the enzymatic reaction by adding 49 µL of the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

Data Analysis

-

Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

-

V_inhibitor: Rate in the presence of the inhibitor.

-

V_no_inhibitor: Rate of the 100% activity control (DMSO only).

-

V_blank: Rate of the 0% activity control (no enzyme).

-

-

Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

The results of the inhibition assay should be summarized in a clear, tabular format to allow for easy comparison.

Table 1: Inhibitory Activity of Test Compounds against M. tuberculosis InhA

| Compound | Target | Assay Type | IC50 (µM) [a] | Hill Slope | Max Inhibition (%) |

| TB-Inhibitor-1 | InhA | Spectrophotometric | 1.25 ± 0.15 | 1.1 | 98.5 |

| NITD-916 (Control)[4] | InhA | Spectrophotometric | 0.59 ± 0.08 | 1.0 | 99.2 |

| Isoniazid (INH) [b] | InhA | Spectrophotometric | Inactive | N/A | < 5 |

| DMSO (Vehicle) | N/A | Spectrophotometric | N/A | N/A | 0 |

Notes: [a] Data are presented as the mean ± standard deviation from three independent experiments (n=3). [b] Isoniazid is a prodrug and is expected to be inactive against the InhA enzyme in a direct in vitro assay without prior activation by KatG.[6] This serves as a useful negative control for direct inhibition.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro activity of potential direct inhibitors against the essential Mtb enzyme InhA. By following this standardized procedure, researchers can reliably determine the IC50 values of novel compounds like "this compound," compare their potency against known inhibitors, and generate crucial data for structure-activity relationship (SAR) studies in the pursuit of new anti-TB agents.

References

- 1. Mycobacterial tuberculosis Enzyme Targets and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Tuberculosis Inhibitor 1 in a Murine Model

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis necessitating the development of novel therapeutics. The following application notes provide a comprehensive framework for the preclinical evaluation of "Tuberculosis Inhibitor 1" (TB-In1) in a murine model of chronic TB infection. These protocols detail the experimental design, from animal infection and compound administration to the assessment of bactericidal activity and host immune response, ensuring robust and reproducible efficacy data.

2.0 Experimental Design Overview

The in vivo efficacy of TB-In1 is evaluated in a well-established mouse model of chronic tuberculosis. The experimental workflow is designed to assess the compound's ability to reduce bacterial burden in the lungs and spleen, mitigate tissue pathology, and modulate the host immune response. BALB/c mice are commonly used for TB drug evaluations.[1] The experimental timeline typically involves establishing a chronic infection over several weeks post-aerosol challenge with Mtb, followed by a defined treatment period with TB-In1.[2] Key endpoints include the enumeration of colony-forming units (CFU), histopathological analysis of lung tissue, and measurement of key cytokines.[3][4][5]

References

- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of infection with Mtb [bio-protocol.org]

- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Monitoring Tuberculosis Inhibitor Binding using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing protein-ligand interactions at an atomic level. Its non-invasive nature and ability to detect weak, transient interactions make it particularly valuable in the early stages of drug discovery, such as fragment screening and lead optimization. For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, NMR-based methods offer a robust platform to identify and characterize inhibitors of essential Mtb proteins, aiding in the development of novel therapeutics to combat drug-resistant strains.[1][2]

These application notes provide detailed protocols for three common ligand-observe NMR experiments—Saturation Transfer Difference (STD), Water-Ligand Observed Gradient Spectroscopy (Water-LOGSY), and Chemical Shift Perturbation (CSP) through protein-observe experiments—for monitoring the binding of small molecule inhibitors to Mtb target proteins.

Key NMR Methods for Inhibitor Binding Studies

NMR offers a suite of experiments to study protein-ligand interactions. The choice of experiment depends on the properties of the protein and ligand, including their molecular weights, binding affinity, and exchange kinetics.

-

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is ideal for identifying binders from a mixture of compounds and for mapping the binding epitope of a ligand. It is particularly effective for weak to medium affinity interactions (Kd in the µM to mM range). The experiment relies on the transfer of saturation from the protein to a bound ligand.[3][4]

-

Water-Ligand Observed Gradient Spectroscopy (Water-LOGSY): Similar to STD NMR, Water-LOGSY is a sensitive ligand-observed technique for detecting weak protein-ligand interactions. It utilizes the nuclear Overhauser effect (NOE) transfer from bulk water to the ligand via the protein.[5][6]

-

Chemical Shift Perturbation (CSP): This is a protein-observed method where changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon ligand titration. It is used to identify the ligand binding site on the protein and to determine the dissociation constant (Kd).[7][8] This technique requires an isotopically labeled protein (typically with 15N).

Quantitative Analysis of Inhibitor Binding

NMR titration experiments can provide quantitative data on binding affinity. The following table summarizes representative data for Mtb inhibitors obtained from NMR and other biophysical assays.

| Target Protein | Inhibitor | Method | Kd | IC50 | Reference |

| Isocitrate Lyase 1 (ICL1) | 3-nitropropionate | 1H NMR | - | 14.7 ± 1.8 µM | [9][10] |

| Isocitrate Lyase 1 (ICL1) | 3-bromopyruvate | 1H NMR | - | 17.5 ± 1.0 µM | [9][10] |

| Isocitrate Lyase 1 (ICL1) | Itaconic acid | 1H NMR | - | 29.4 ± 4.1 µM | [9][10] |

| Proteasome ATPase (Mpa) | MTBA | Tryptophan Fluorescence | 1.0 ± 0.1 nM | 8 ± 2 µM (in-cell) | [5] |

| Proteasome ATPase (Mpa) | MTBB | Tryptophan Fluorescence | 0.4 ± 0.1 µM | > 100 µM (in-cell) | [5] |

| Efflux pump A (EfpA) | BRD-8000.3 | Ligand-detected 1H NMR | 179 ± 32 nM | - | [11] |

| Protein Kinase B (PknB) | Aminopyrimidine analog | Enzyme Assay | - | 8 µM (MIC) | [12] |

Signaling Pathway of a Key Mtb Drug Target: Protein Kinase B (PknB)

PknB is an essential serine/threonine protein kinase in M. tuberculosis that plays a crucial role in regulating cell division and cell wall synthesis.[12][13] Its essentiality makes it an attractive target for novel anti-tubercular drugs.[1][14] The kinase domain of PknB is activated through autophosphorylation of residues within its activation loop.[15] Once active, PknB phosphorylates downstream substrates, including proteins involved in peptidoglycan biosynthesis. Inhibition of PknB disrupts these critical cellular processes, leading to bacterial cell death.

Experimental Workflow for NMR-based Inhibitor Screening

The general workflow for identifying and characterizing inhibitors using NMR spectroscopy involves several key stages, from sample preparation to data analysis.

Detailed Experimental Protocols

Protocol 1: Saturation Transfer Difference (STD) NMR for Hit Identification and Epitope Mapping

Objective: To identify compounds that bind to an Mtb target protein and map the parts of the molecule in close contact with the protein.

Materials:

-

Purified Mtb target protein (e.g., Mpa, GlfT2) at a stock concentration of 1-5 mM.

-

Inhibitor compound(s) at a stock concentration of 10-100 mM in a compatible deuterated solvent (e.g., DMSO-d6).

-

NMR buffer: 10-50 mM Phosphate buffer, pH 6.5-7.5, containing 10% D2O and 150 mM NaCl.

-

NMR tubes.

Instrumentation:

-

NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Prepare a final NMR sample containing 10-50 µM of the Mtb target protein and 100 µM to 1 mM of the inhibitor compound in the NMR buffer. The final volume should be ~500 µL.

-

The ligand-to-protein ratio should be between 10:1 and 100:1.

-

Also prepare a control sample containing only the inhibitor at the same concentration in the NMR buffer.

-

-

NMR Data Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard 1D 1H NMR spectrum to verify the presence and integrity of the inhibitor signals.

-

Set up the STD NMR experiment. Key parameters include:

-

On-resonance irradiation: Set to a frequency where only protein resonances appear and no ligand signals are present (e.g., 0.5 to -1.0 ppm for aliphatic protons or ~7.5 ppm for aromatic protons).

-

Off-resonance irradiation: Set to a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

-

Saturation time: Typically 1-3 seconds. This is the duration of the selective irradiation.

-

Number of scans: Collect a sufficient number of scans (e.g., 1024 or 2048) to achieve a good signal-to-noise ratio.

-

-

The experiment internally subtracts the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[4]

-

-

Data Processing and Analysis:

-

Process the resulting STD spectrum using standard NMR software (e.g., TopSpin, NMRPipe).

-

Hit Identification: The presence of signals in the STD spectrum indicates that the compound binds to the protein. Non-binders will not show any signals.

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of the ligand protons to the protein surface. The proton with the highest intensity is closest to the protein. Calculate the STD amplification factor for each proton to quantify the effect.

-

Protocol 2: Water-LOGSY for Screening Weak Binders

Objective: To screen for weak-binding inhibitors by observing magnetization transfer from water molecules to the ligand via the protein.

Materials:

-

Same as for STD NMR.

Instrumentation:

-

Same as for STD NMR.

Procedure:

-

Sample Preparation:

-

Prepare samples as described for STD NMR. A protein concentration of 10-50 µM and a ligand concentration of 100-500 µM is typical.

-

-

NMR Data Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard 1D 1H spectrum.

-

Set up the Water-LOGSY experiment. Key parameters include:

-

Selective irradiation: The experiment selectively excites the water resonance.

-

Mixing time: Typically 0.5 to 2.0 seconds. This parameter can be optimized.[12]

-

The experiment generates a spectrum where the sign of the ligand signals depends on whether it binds to the protein.

-

-

-

Data Processing and Analysis:

-

Process the Water-LOGSY spectrum.

-

Hit Identification: Ligands that bind to the protein will show positive NOE signals, while non-binders will show negative NOE signals (same phase as the residual water signal). This provides a clear distinction between binders and non-binders.

-

Protocol 3: 1H-15N HSQC Titration for Binding Site Identification and Kd Determination

Objective: To identify the amino acid residues of the Mtb target protein involved in inhibitor binding and to determine the dissociation constant (Kd) of the interaction.

Materials:

-

15N isotopically labeled Mtb target protein at a stock concentration of 0.5-1 mM.

-

Unlabeled inhibitor at a stock concentration of 10-100 mM.

-

NMR buffer as described above.

Instrumentation:

-

NMR spectrometer (600 MHz or higher) with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Prepare an initial NMR sample of the 15N-labeled protein at a concentration of 50-200 µM.

-

Prepare a series of inhibitor stock solutions for titration.

-

-

NMR Data Acquisition:

-

Acquire a reference 1H-15N HSQC spectrum of the protein alone.

-

Perform a titration by adding increasing amounts of the inhibitor to the protein sample. After each addition, acquire a 1H-15N HSQC spectrum. The molar ratios of protein to ligand may range from 1:0.25 to 1:16 or higher, depending on the binding affinity.

-

Ensure temperature is kept constant throughout the experiment.

-

-

Data Processing and Analysis:

-

Process and overlay the series of HSQC spectra.

-

Binding Site Identification: Identify the amide peaks (resonances) that shift or broaden upon addition of the inhibitor. These "perturbed" residues are likely at or near the binding site.

-

Kd Determination: For interactions in the fast exchange regime, the chemical shift changes (Δδ) for perturbed residues can be plotted against the total ligand concentration. The data can then be fitted to a binding isotherm equation to calculate the Kd.[7] The combined chemical shift perturbation is often calculated using the following formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2 where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14-0.2).[7]

-

Conclusion

NMR spectroscopy provides a versatile and powerful toolkit for the discovery and characterization of inhibitors against Mycobacterium tuberculosis. By employing techniques such as STD, Water-LOGSY, and CSP, researchers can effectively screen for new drug candidates, elucidate their binding modes, and quantify their affinity for their protein targets. These detailed protocols serve as a guide for implementing NMR-based assays in the ongoing effort to develop new and effective treatments for tuberculosis.

References

- 1. Solution NMR Studies of Mycobacterium tuberculosis Proteins for Antibiotic Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution NMR Studies of Mycobacterium tuberculosis Proteins for Antibiotic Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00456G [pubs.rsc.org]

- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening of drug targets for tuberculosis on the basis of transcription factor regulatory network and mRNA sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combination Therapy of Macozinone (PBTZ169) with First-Line Anti-Tuberculosis Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The standard treatment for drug-susceptible TB involves a multi-drug regimen of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The development of new anti-TB agents with novel mechanisms of action is crucial to shorten treatment duration and combat drug resistance.

Macozinone (PBTZ169) is a promising anti-tubercular agent belonging to the class of benzothiazinones. It is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] By inhibiting DprE1, macozinone blocks the formation of arabinogalactan, a critical component of the M.tb cell wall, leading to bactericidal activity. Given its novel mechanism of action, macozinone is a prime candidate for inclusion in new combination therapy regimens.